3-Propoxybenzohydrazide

描述

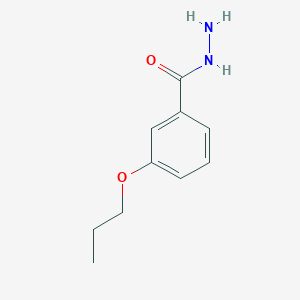

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-propoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h3-5,7H,2,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLBQRWIRWVAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Propoxybenzohydrazide and Its Derivatives

Established Synthetic Pathways for 3-Propoxybenzohydrazide

The most common and established method for the synthesis of this compound is a multi-step process that begins with a readily available precursor, 3-hydroxybenzoic acid. The pathway involves two key transformations: etherification of the phenolic hydroxyl group followed by hydrazinolysis of the carboxylic acid derivative.

The typical sequence is as follows:

Esterification of 3-hydroxybenzoic acid: The carboxylic acid is first converted to its corresponding ester, typically the methyl or ethyl ester. This is often achieved through Fischer esterification, reacting 3-hydroxybenzoic acid with an excess of the appropriate alcohol (methanol or ethanol) under acidic catalysis.

Williamson Ether Synthesis: The phenolic hydroxyl group of the resulting alkyl 3-hydroxybenzoate is then etherified. This is accomplished by reacting it with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a suitable base, such as potassium carbonate (K₂CO₃), to yield alkyl 3-propoxybenzoate.

Hydrazinolysis: The final step involves the conversion of the alkyl 3-propoxybenzoate to this compound. This is achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol, under reflux conditions. The nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group.

An alternative, though less common, approach involves the direct propoxylation of 3-hydroxybenzohydrazide. However, this method can be complicated by potential side reactions at the hydrazide moiety. Therefore, the pathway via the ester is generally preferred for its higher yield and purity of the final product.

Table 1: Established Synthetic Pathway for this compound

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Hydroxybenzoic acid | Methanol (CH₃OH) or Ethanol (C₂H₅OH), H₂SO₄ (cat.), Reflux | Methyl/Ethyl 3-hydroxybenzoate |

| 2 | Methyl/Ethyl 3-hydroxybenzoate | 1-Bromopropane (CH₃CH₂CH₂Br), K₂CO₃, Acetone (B3395972), Reflux | Methyl/Ethyl 3-propoxybenzoate |

| 3 | Methyl/Ethyl 3-propoxybenzoate | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux | This compound |

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into three main strategies: reactions at the hydrazide functional group, substitution on the phenyl ring, and alteration of the propoxy side chain.

The terminal amino group of the hydrazide moiety is a potent nucleophile and readily reacts with various electrophiles. This allows for the straightforward synthesis of N'-substituted derivatives. Common reactions include:

Formation of Hydrazones: Condensation with aldehydes or ketones, often under acid catalysis, yields the corresponding N'-aryl- or N'-alkylidene-3-propoxybenzohydrazides.

Reaction with Isocyanates/Isothiocyanates: Treatment with isocyanates or isothiocyanates produces substituted semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives, respectively. These derivatives can serve as precursors for further heterocyclic synthesis, such as the formation of 1,3,4-thiadiazoles. mdpi.com

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides leads to the formation of N,N'-diacylhydrazines or N'-sulfonylhydrazides. For instance, derivatives such as N'-(2,2-dimethylpropanoyl)-3-methoxy-4-propoxybenzohydrazide have been synthesized, demonstrating acylation on a related scaffold. molport.com

Table 2: Examples of N'-Substitution Reactions

| Reaction Type | Electrophile | Resulting Derivative Class |

|---|---|---|

| Condensation | Aldehydes/Ketones (R-CHO/R₂C=O) | Hydrazones |

| Addition | Isothiocyanates (R-NCS) | Thiosemicarbazides |

| Acylation | Acyl Chlorides (R-COCl) | N,N'-Diacylhydrazines |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N'-Sulfonylhydrazides |

The aromatic phenyl group provides a platform for introducing additional functional groups, which can modulate the electronic and steric properties of the molecule. wikipedia.org These modifications are typically introduced by using a pre-functionalized starting material rather than by direct electrophilic substitution on the this compound molecule, which could lead to a mixture of isomers. Examples of such derivatives reported in chemical databases and patent literature include compounds where the phenyl ring is substituted with halogens or cyano groups. molport.comgoogle.com For example, the synthesis of 3-cyano-4-propoxybenzohydrazide has been documented, starting from 3-cyano-4-propoxybenzoic acid. google.com Similarly, a related derivative, N'-(4-bromobenzenesulfonyl)-3-chloro-5-methoxy-4-propoxybenzohydrazide, illustrates multiple substitutions on the phenyl ring. molport.com

Table 3: Examples of Phenyl Ring Modifications

| Derivative Name | Ring Substituents | Reference |

|---|---|---|

| 3-Cyano-4-propoxybenzohydrazide | -CN at C3, -OC₃H₇ at C4 | google.com |

| N'-(4-bromobenzenesulfonyl)-3-chloro-5-methoxy-4-propoxybenzohydrazide | -Cl at C3, -OC₃H₇ at C4, -OCH₃ at C5 | molport.com |

Table 4: Examples of Propoxy Chain Modifications

| Side Chain | Alkylating Agent | Resulting Group |

|---|---|---|

| Propoxy | 1-Bromopropane | -OCH₂CH₂CH₃ |

| Allyloxy | Allyl bromide | -OCH₂CH=CH₂ |

| Benzyloxy | Benzyl bromide | -OCH₂C₆H₅ |

Modifications of the Phenyl Ring

Catalytic Approaches in this compound Synthesis

The integration of catalytic methods can significantly enhance the efficiency and sustainability of synthesizing this compound and its derivatives. mdpi.commdpi.com Catalysis can be applied at various stages of the synthetic sequence:

Esterification: Solid acid catalysts can be used for the initial esterification step, offering advantages in terms of separation and reusability over homogeneous mineral acids like H₂SO₄.

Derivatization: Many N'-substitution reactions are acid- or base-catalyzed. For instance, the formation of hydrazones is typically catalyzed by a small amount of acid. Furthermore, the synthesis of heterocyclic derivatives from this compound precursors can be achieved using catalytic methods. For example, the cyclization of thiosemicarbazides to form 1,3,4-thiadiazoles can be accomplished using reagents like ferric chloride (FeCl₃) or via cyclodehydration, which can be considered a catalyzed process. mdpi.com

Cross-Coupling Reactions: For the synthesis of more complex derivatives, transition-metal catalysis is indispensable. For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed to modify the phenyl ring with various substituents. A patent describing the synthesis of a monomer for a covalent organic framework utilized a PdCl₂(PPh₃)₂/CuI catalytic system for a Sonogashira coupling on a related propoxybenzoate structure. google.com

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry aims to make the synthesis of this compound more environmentally benign. rjpn.orgresearchgate.net Key considerations include:

Atom Economy: This principle encourages maximizing the incorporation of all materials from the reactants into the final product. skpharmteco.comacs.org In the established synthesis, the final hydrazinolysis step has good atom economy, as the main byproduct is a small alcohol molecule. However, the preceding etherification step, which uses a base like K₂CO₃, generates salt byproducts.

Use of Catalysis: As discussed previously, employing catalytic reagents instead of stoichiometric ones reduces waste and can lead to milder reaction conditions. rsc.org

Safer Solvents and Reagents: The choice of solvents and reagents is critical. Green chemistry promotes replacing hazardous solvents like acetone with greener alternatives where possible. Similarly, exploring alternatives to potentially hazardous reagents like hydrazine is an area for future development.

Energy Efficiency: Performing reactions at ambient temperature and pressure, when feasible, reduces energy consumption. Developing highly active catalysts can help achieve this goal. mdpi.com

Design for Degradation: While not directly related to the synthesis itself, designing the final molecules to degrade into non-harmful substances after their use is a core principle of green chemistry. acs.org

Table 5: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to this compound Synthesis |

|---|---|

| 1. Prevent Waste | Optimize reaction yields and minimize byproducts in all synthetic steps. |

| 2. Atom Economy | The hydrazinolysis step is relatively atom-economical. The overall process can be evaluated for atom economy to identify areas for improvement. skpharmteco.com |

| 3. Less Hazardous Chemical Syntheses | Explore alternatives to hydrazine or use it under carefully controlled conditions. |

| 8. Reduce Derivatives | The main pathway involves protecting/deprotecting steps (esterification/hydrazinolysis). A more direct route could improve efficiency. |

| 9. Catalysis | Utilize reusable solid acid catalysts for esterification and transition metal catalysts for derivatization to improve efficiency and reduce waste. rsc.org |

Spectroscopic and Advanced Analytical Characterization of 3 Propoxybenzohydrazide and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of each atom, providing a detailed molecular blueprint.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. For 3-Propoxybenzohydrazide, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the propoxy group protons, and the hydrazide protons.

The aromatic region typically displays a complex pattern of signals due to the protons on the benzene (B151609) ring. The substitution pattern dictates the multiplicity and chemical shifts of these protons. The propoxy group gives rise to three distinct sets of signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-O-CH₂-) protons directly attached to the oxygen atom. The chemical shift of the latter is significantly downfield due to the deshielding effect of the electronegative oxygen atom. The protons of the hydrazide group (-CONHNH₂) typically appear as broad singlets and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Representative ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 9.55 | br s | - | 1H | -CO NHNH₂ |

| 2 | 7.37 - 7.29 | m | - | 3H | Ar-H |

| 3 | 7.08 | ddd | J = 8.2, 2.6, 1.0 | 1H | Ar-H |

| 4 | 4.45 | br s | - | 2H | CONHNH₂ |

| 5 | 3.96 | t | J = 6.6 | 2H | O-CH₂ -CH₂CH₃ |

| 6 | 1.80 | sextet | J = 7.0 | 2H | OCH₂-CH₂ -CH₃ |

| 7 | 1.03 | t | J = 7.4 | 3H | OCH₂CH₂-CH₃ |

Note: Data is representative and may vary based on solvent and instrument frequency. The specific assignment of aromatic protons requires further 2D NMR analysis.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. grantome.com Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of that signal is indicative of its electronic environment. grantome.com In proton-decoupled ¹³C NMR spectra, each signal typically appears as a sharp singlet. grantome.com

For this compound, the ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the propoxy group. The carbonyl carbon (C=O) is highly deshielded and appears at a low field (typically 160-180 ppm). The aromatic carbons resonate in the region of 110-160 ppm, with the carbon attached to the oxygen of the propoxy group appearing at a lower field than the other aromatic carbons. The three carbons of the propoxy group will have distinct signals, with the carbon attached to the oxygen appearing furthest downfield.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 168.3 | C =O |

| 159.2 | Ar-C -O |

| 134.1 | Ar-C |

| 129.7 | Ar-C H |

| 119.5 | Ar-C H |

| 118.2 | Ar-C H |

| 113.1 | Ar-C H |

| 69.6 | O -CH₂-CH₂CH₃ |

| 22.5 | OCH₂-C H₂-CH₃ |

| 10.5 | OCH₂CH₂-C H₃ |

Note: Data is representative and specific assignments may require 2D NMR techniques.

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing unambiguous structural assignments.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, a COSY spectrum would confirm the connectivity within the propoxy chain (e.g., correlations between the -CH₂- protons and the adjacent -CH₃ and -O-CH₂- protons) and among the coupled protons on the aromatic ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govmdpi.com An HSQC spectrum of this compound would definitively link each proton signal of the propoxy group and the aromatic ring to its corresponding carbon signal. nih.govmdpi.com

¹³C NMR Spectroscopic Analysis

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This high precision allows for the unambiguous determination of the elemental composition of the molecule, as the exact mass of an ion is unique to its specific combination of atoms. For this compound (C₁₀H₁₄N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. A close match between the calculated and observed mass confirms the molecular formula.

Table 3: Representative HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 195.1134 | 195.1131 |

Note: Data is representative. The molecular formula is C₁₀H₁₄N₂O₂.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating the molecular ion and then inducing its fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of this compound would be expected to show characteristic losses. For example, cleavage of the N-N bond is a common fragmentation pathway for hydrazides. Loss of the propoxy group or parts of it (e.g., a propyl radical) can also be observed. The analysis of these fragmentation pathways provides corroborating evidence for the structure assigned by NMR spectroscopy. For benzohydrazide (B10538) derivatives, characteristic fragmentation can occur on either side of the carbonyl group, as well as within the substituent groups, providing a rich source of structural data.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Probing

Spectroscopic techniques are indispensable tools for probing the molecular structure of organic compounds. IR and UV-Vis spectroscopy, in particular, provide valuable insights into the functional groups present and the electronic transitions within a molecule, respectively.

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For benzohydrazide derivatives, characteristic IR absorption bands can be observed. For instance, the N-H stretching frequency of the hydrazide group typically appears in the range of 3347-3434 cm⁻¹. derpharmachemica.com The carbonyl (C=O) stretching frequency is a strong indicator of the hydrazide structure and is generally observed between 1595-1654 cm⁻¹. derpharmachemica.com Aromatic and aliphatic C-H stretching frequencies are found in the regions of 2829-3079 cm⁻¹ and 2364-2723 cm⁻¹, respectively. derpharmachemica.com The presence of a C=N bond, which can be formed in derivatives, is confirmed by a stretching frequency around 1511-1598 cm⁻¹. derpharmachemica.com The propoxy group in this compound would exhibit characteristic C-O stretching absorptions, typically in the 1050-1150 cm⁻¹ range, and C-H stretching of the propyl group around 2850–2960 cm⁻¹. libretexts.org

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300–3500 | Medium |

| C-H Stretch (Aromatic) | 3030 | Weak |

| C-H Stretch (Alkane) | 2850–2960 | Medium |

| C=O Stretch (Amide) | 1690 | Strong |

| C=C Stretch (Aromatic) | 1450–1600 | Medium |

| C-O Stretch (Ether) | 1050–1150 | Strong |

| C-N Stretch | 1030–1230 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. Molecules with π-systems, such as aromatic rings and carbonyl groups, are particularly amenable to UV-Vis analysis. libretexts.org For benzohydrazide derivatives, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The benzene ring and the carbonyl group are the primary chromophores. Conjugation between the aromatic ring and the hydrazide moiety influences the wavelength of maximum absorption (λmax). libretexts.org The presence of substituents on the benzene ring, such as the propoxy group in this compound, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π* (Aromatic) | ~200-280 | High |

| n → π* (Carbonyl) | ~280-350 | Low |

Advanced Chromatographic Techniques in Purity Assessment and Mixture Separation

Chromatographic methods are essential for determining the purity of a compound and for separating components from a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the separation, identification, and quantification of compounds in a mixture. torontech.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

Principle and Application: In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. torontech.com For benzohydrazide derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. core.ac.uk

Method Parameters:

Column: A common choice is a C18 reversed-phase column. nih.gov

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape, is frequently used. core.ac.ukpjoes.com

Detection: A Diode Array Detector (DAD) or a UV detector is typically used, set at a wavelength where the analyte absorbs strongly, as determined from its UV-Vis spectrum. nih.govpjoes.com

Purity Assessment: The purity of a sample can be determined by calculating the area percentage of the main peak in the chromatogram. torontech.com The presence of impurity peaks indicates the need for further purification.

| HPLC Parameter | Typical Setting |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at λmax (e.g., 220 nm) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for the identification and quantification of volatile and semi-volatile compounds.

Principle and Application: In GC, the sample is vaporized and swept by an inert carrier gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule. researchgate.net While benzohydrazides themselves may have limited volatility, derivatization can be employed to make them more amenable to GC analysis. However, for direct analysis, GC-MS is suitable for identifying volatile impurities or related analogs. scielo.org.mx

Method Parameters:

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used for general-purpose analysis. mdpi.com

Carrier Gas: Helium is the most common carrier gas. mdpi.com

Temperature Program: The oven temperature is ramped to elute compounds with a wide range of boiling points. mdpi.com

Ionization: Electron Impact (EI) is a common ionization technique that produces a reproducible fragmentation pattern. researchgate.net

Data Analysis: The retention time from the GC and the mass spectrum from the MS are used to identify the components of the sample by comparing them to spectral libraries. ansfoundation.org

| GC-MS Parameter | Typical Setting |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250-280 °C |

| Oven Program | Ramped from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Computational Chemistry and Molecular Modeling Studies of 3 Propoxybenzohydrazide

Molecular Docking Investigations of 3-Propoxybenzohydrazide Derivatives

Protein-Ligand Interaction Analysis (e.g., Hydrogen Bonds, Hydrophobic Interactions)

A critical step in understanding the potential biological activity of this compound is the analysis of its interactions with a target protein at the atomic level. This is typically achieved through molecular docking simulations, which predict the preferred orientation of the ligand when bound to a receptor to form a stable complex. The insights gained from this analysis are fundamental for structure-based drug design.

The binding of this compound to a protein's active site is governed by a variety of non-covalent interactions. These can be broadly categorized as follows:

Hydrogen Bonds: The hydrazide moiety of this compound contains both hydrogen bond donors (-NH, -NH2) and acceptors (C=O). These functional groups can form strong, directional interactions with appropriate residues in the protein's binding pocket, such as aspartate, glutamate, serine, and threonine. The propoxy group's oxygen atom can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzene (B151609) ring and the propyl chain of the molecule are nonpolar and can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine. These interactions are crucial for the desolvation of the ligand and the binding site, which is entropically favorable.

π-Stacking and Cation-π Interactions: The aromatic benzene ring can participate in π-stacking interactions with other aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov If the binding pocket contains positively charged residues such as lysine (B10760008) or arginine, cation-π interactions can also occur. nih.gov

A hypothetical analysis of this compound docked into a protein active site would involve identifying and quantifying these interactions. The results of such an analysis are often presented in a table format, detailing the specific residues involved and the nature of the interaction.

Table 1: Hypothetical Protein-Ligand Interactions for this compound

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues |

| Hydrogen Bond (Donor) | Hydrazide (-NH, -NH2) | Asp, Glu, Ser |

| Hydrogen Bond (Acceptor) | Hydrazide (C=O), Propoxy (-O-) | Gln, Asn, Ser, Thr |

| Hydrophobic | Benzene Ring, Propyl Chain | Val, Leu, Ile, Phe |

| π-Stacking | Benzene Ring | Phe, Tyr, Trp |

Induced Fit Docking and Protein Flexibility Considerations

Traditional molecular docking often treats the protein receptor as a rigid entity. However, in reality, proteins are dynamic molecules, and the binding of a ligand can induce significant conformational changes in the receptor's active site. This phenomenon is known as "induced fit." researchgate.net

Induced fit docking (IFD) is a computational technique that accounts for this protein flexibility. researchgate.netnih.gov The IFD protocol typically involves an initial docking of the ligand to a rigid receptor, followed by a refinement stage where the side chains of the amino acid residues in the binding pocket are allowed to move and adapt to the ligand's shape and chemical features. nih.gov This process often leads to more accurate predictions of the binding mode and affinity compared to rigid receptor docking. chemrxiv.org

For a molecule like this compound, with its flexible propoxy chain, considering protein flexibility is particularly important. The side chains of residues in the binding pocket may rearrange to better accommodate this group, potentially forming new, favorable interactions that would not be identified in a rigid docking simulation. The IFD approach can provide a more realistic model of the protein-ligand complex, which is crucial for the accurate design of more potent analogs. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jmaterenvironsci.comj-morphology.com

Development of QSAR Models for Biological Activity Prediction

The development of a QSAR model for this compound analogs would begin with a dataset of structurally related compounds for which the biological activity (e.g., IC50 values) against a specific target has been experimentally determined. j-morphology.comnih.gov This dataset would be divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

The goal is to create a statistically robust model that can accurately predict the activity of new, untested analogs of this compound. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov

Descriptor Generation and Selection for this compound Analogs

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a series of this compound analogs, a wide range of descriptors would be calculated, including:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Wiener index, Balaban index), molecular connectivity indices, and 2D pharmacophore fingerprints. j-morphology.com

3D Descriptors: van der Waals volume, surface area, and descriptors related to molecular shape.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, and polarizability.

Quantum Chemical Descriptors: HOMO and LUMO energies, dipole moment, and partial charges. j-morphology.com

From this large pool of descriptors, a subset that is most relevant to the biological activity is selected using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to avoid overfitting the model. jmaterenvironsci.com

Statistical Validation of QSAR Models

A QSAR model's reliability and predictive ability are assessed through rigorous statistical validation. Key statistical parameters include:

Coefficient of determination (R²): Indicates the goodness of fit for the training set. A value close to 1 suggests a strong correlation. nih.gov

Leave-one-out cross-validation coefficient (Q²): Measures the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered acceptable.

External validation (R²_pred): The model's predictive power is evaluated using the test set. A high R²_pred value indicates that the model can accurately predict the activities of new compounds. ajchem-a.com

Table 2: Hypothetical QSAR Model for this compound Analogs

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Lipophilicity |

| TPSA | -0.21 | Topological Polar Surface Area |

| MW | -0.15 | Molecular Weight |

| H-bond Donors | -0.33 | Number of Hydrogen Bond Donors |

This table represents a hypothetical linear QSAR equation: pIC50 = c + 0.45(LogP) - 0.21(TPSA) - 0.15(MW) - 0.33(H-bond Donors)

Molecular Dynamics (MD) Simulations in Conformational Space and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of biological systems at an atomic level. nih.govfrontiersin.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. cecam.org

For the this compound-protein complex, an MD simulation could be initiated from the best-docked pose obtained from induced fit docking. The simulation would place the complex in a box of explicit water molecules and ions to mimic physiological conditions. mdpi.com

Over the course of the simulation (typically nanoseconds to microseconds), the following can be analyzed:

Conformational Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand can be monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely in the binding pocket.

Binding Dynamics: MD simulations can reveal the dynamic nature of the protein-ligand interactions. Hydrogen bonds may form and break, and the ligand may adjust its conformation within the active site. This provides a more realistic picture of the binding event than static docking poses. nih.gov

Solvent Effects: The role of water molecules in mediating protein-ligand interactions can be explicitly studied.

By exploring the conformational landscape and the dynamics of binding, MD simulations can provide crucial insights into the mechanism of action of this compound and guide the design of analogs with improved binding affinity and residence time. cecam.org

In Silico Screening and Virtual Library Design for this compound Scaffolds

The exploration of this compound and its derivatives in drug discovery is significantly enhanced by computational chemistry and molecular modeling. These in silico techniques allow for the rapid and cost-effective evaluation of vast chemical spaces, identifying promising candidates for further experimental investigation. A key aspect of this computational approach is the use of the this compound core structure as a scaffold for building and screening virtual compound libraries. This process involves designing large, diverse collections of molecules that share the common benzohydrazide (B10538) framework but vary in their peripheral chemical groups.

The design of virtual libraries based on a specific scaffold, such as benzohydrazide, is a fundamental strategy in modern medicinal chemistry. scispace.com This approach, known as scaffold-based enumeration, allows for the systematic generation of a combinatorial library where substituent variations occur at defined positions on the core structure. scispace.com The goal is to explore the chemical space around the scaffold to identify derivatives with improved biological activity, selectivity, and pharmacokinetic properties.

A prominent example of this approach is the high-throughput virtual screening (HTVS) of benzohydrazide derivatives to identify inhibitors for specific biological targets. In one significant study, a structure-based virtual screen was conducted to find novel inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. acs.orgresearchgate.net Although the study focused on N′-(1-phenylethylidene)-benzohydrazides, the methodology is directly applicable to scaffolds like this compound.

The process began with the creation of a massive virtual library containing approximately 2 million small molecules. acs.orgresearchgate.net This library was then computationally screened against the three-dimensional crystal structure of the LSD1 target protein. The screening process utilized sophisticated docking and scoring algorithms to predict how each molecule in the virtual library would bind to the active site of the enzyme. acs.org Software programs such as ICM-VLS and the Schrodinger workflow with the GOLD program are commonly employed for such tasks. acs.org

The initial virtual screening identified a number of potential "hits." These hits were then subjected to further computational filtering and analysis before a smaller, more manageable number of compounds were selected for acquisition and biochemical testing. acs.org This tiered approach, from a large virtual library to a small set of physical compounds, is a hallmark of efficient in silico drug discovery.

The results of the biochemical screening validated the in silico predictions, identifying a novel series of N′-(1-phenylethylidene)-benzohydrazide inhibitors of LSD1. The initial hits from this virtual screening campaign exhibited inhibitory concentrations (IC₅₀) in the range of 200–400 nM. acs.orgresearchgate.net Subsequent hit-to-lead optimization, guided by the initial structure-activity relationships (SAR) derived from the screening results, led to the discovery of even more potent compounds. acs.org

The table below summarizes the docking scores and initial biochemical screening results for a selection of the top benzohydrazide hits identified through this virtual screening process.

| Compound ID | Docking Score | Biochemical IC₅₀ (nM) |

| 1 | -28.9 | 230 |

| 2 | -28.5 | 390 |

| 3 | -28.4 | >10,000 |

| 4 | -28.1 | >10,000 |

| 5 | -27.8 | 340 |

| 6 | -27.4 | >10,000 |

| 7 | -27.3 | >10,000 |

| 8 | -27.1 | >10,000 |

| 9 | -26.9 | >10,000 |

| 10 | -26.8 | 290 |

| This data is illustrative of a virtual screening campaign on a benzohydrazide scaffold, as reported in a study on LSD1 inhibitors. acs.org |

This example demonstrates the power of in silico screening and virtual library design in exploring the potential of a chemical scaffold. By applying similar methodologies to the this compound core, researchers can design and screen vast virtual libraries to identify novel derivatives with potential therapeutic applications against a wide range of biological targets. The insights gained from such computational studies are invaluable for guiding synthetic chemistry efforts and accelerating the drug discovery pipeline.

Medicinal Chemistry and Biological Activity Research of 3 Propoxybenzohydrazide Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of benzohydrazide (B10538) derivatives is intricately linked to the nature and position of substituents on the phenyl ring and the hydrazide moiety. Structure-activity relationship (SAR) studies aim to decipher these connections to design more effective and selective compounds.

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential spatial arrangement of features in a molecule that are responsible for its biological activity. For benzohydrazide derivatives, several key pharmacophoric features have been identified through various studies. These typically include:

An aromatic ring: This serves as a core scaffold for attaching various functional groups.

A hydrazide linker (–CO–NH–N=): This linker is crucial for interacting with the active sites of enzymes, often through hydrogen bonding. nih.gov

Hydrogen bond donors and acceptors: The amide (–NH–) and carbonyl (C=O) groups of the hydrazide moiety, as well as substituents on the phenyl ring, can act as hydrogen bond donors and acceptors, facilitating binding to biological targets. nih.govnih.gov

Hydrophobic features: The aromatic ring and other nonpolar substituents contribute to hydrophobic interactions within the binding pocket of an enzyme. nih.gov

The specific arrangement and nature of these features dictate the binding affinity and selectivity of the derivatives for their target enzymes.

Impact of Substituent Modifications on Activity Profile

The modification of substituents on the benzohydrazide scaffold has a profound impact on the biological activity profile. Researchers have systematically altered these substituents to understand their influence:

Electron-donating and electron-withdrawing groups: The electronic properties of substituents on the phenyl ring can significantly modulate activity. For instance, in a series of N′-benzylidene-4-tert-butylbenzohydrazide derivatives evaluated as urease inhibitors, it was found that electron-donating groups on the phenyl ring generally enhance enzyme inhibition. mdpi.com Conversely, in other series, the presence of electron-withdrawing groups like nitro (NO₂) at specific positions has been shown to be crucial for potent activity against enzymes like E. coli ParE. frontiersin.org

Halogen substituents: The position and nature of halogen substituents play a critical role. In a study of carbazole-based acetyl benzohydrazides as urease inhibitors, a chlorine atom at the para-position of the phenyl ring resulted in higher activity compared to ortho- and meta-positions. acgpubs.org Replacing chlorine with fluorine at the para-position led to a decrease in activity. acgpubs.org

Bulky substituents: The size and steric hindrance of substituents can influence how a molecule fits into an enzyme's active site. For example, in the case of laccase inhibitors, a slim salicylic (B10762653) aldehyde framework was found to be important for stabilizing the molecule near the substrate docking site. nih.gov

Positional Isomerism: The position of substituents on the aromatic ring is a critical determinant of biological activity. For example, in the inhibition of urease by carbazole-based acetyl benzohydrazides, the para-substituted chloro derivative was more active than its ortho and meta counterparts. acgpubs.org

These SAR studies provide a rational basis for the design of new benzohydrazide derivatives with improved potency and selectivity.

Enzyme Inhibition Studies by 3-Propoxybenzohydrazide Derivatives

Benzohydrazide derivatives have been identified as inhibitors of a variety of enzymes, and detailed mechanistic and kinetic studies have been conducted to understand their mode of action.

Mechanism of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Uncompetitive)

The mechanism by which benzohydrazide derivatives inhibit enzymes can vary depending on the specific compound and the target enzyme. Kinetic studies have revealed several modes of inhibition:

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for binding to the active site of the enzyme. Several benzohydrazide derivatives have been shown to be competitive inhibitors. For instance, kinetic studies of certain benzohydrazide derivatives as urease inhibitors revealed a competitive mode of inhibition. nih.gov Similarly, quinoline-based benzohydrazide Schiff bases have been identified as competitive inhibitors of the α-glucosidase enzyme. nih.gov

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition has also been observed for benzohydrazide derivatives against urease. nih.gov

Uncompetitive Inhibition: In this less common mechanism, the inhibitor binds only to the enzyme-substrate complex. Some 4-hydroxybenzhydrazide (B196067) derivatives have been found to act as uncompetitive inhibitors of laccase. nih.gov

Mixed-Type Inhibition: Some inhibitors can bind to both the free enzyme and the enzyme-substrate complex, exhibiting characteristics of both competitive and non-competitive inhibition.

The specific mechanism of inhibition provides valuable insights into the binding site and interaction of the inhibitor with the enzyme.

Inhibition Kinetics and Determination of Inhibition Constants (Ki, IC50)

The potency of enzyme inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

IC₅₀ Value: This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a commonly reported measure of inhibitor potency. For example, a series of benzohydrazide derivatives showed urease inhibitory activity with IC₅₀ values ranging from 0.87 ± 0.31 µM to 19.0 ± 0.25 µM. nih.gov Another study on N′-benzylidene-4-tert-butylbenzohydrazide derivatives reported IC₅₀ values against urease in the range of 13.33 ± 0.58 to 251.74 ± 6.82 µM. mdpi.com

Inhibition Constant (Kᵢ): This is a more fundamental measure of the binding affinity of an inhibitor to an enzyme. A lower Kᵢ value indicates a higher affinity. For instance, benzohydrazide derivatives targeting paraoxonase 1 exhibited Kᵢ values ranging from 38.75 ± 12.21 to 543.50 ± 69.76 μM. nih.gov In another example, 4-hydroxybenzhydrazide derivatives showed Kᵢ values against laccase in the micromolar range (24–674 µM). nih.gov

These kinetic parameters are crucial for comparing the potency of different inhibitors and for guiding the optimization of lead compounds.

Table 1: Urease Inhibition by Benzohydrazide Derivatives

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 36 (dichloro and methoxy (B1213986) substituted) | 0.87 ± 0.31 | nih.gov |

| Compound 6 (anthracene substituted) | 13.33 ± 0.58 | mdpi.com |

| Compound 25 (di-methoxy substituted) | 13.42 ± 0.33 | mdpi.com |

| Thiourea (Standard) | 21.25 ± 0.15 | nih.gov |

Table 2: Paraoxonase 1 (PON1) Inhibition by Benzohydrazide Derivatives

| Compound | Kᵢ (µM) | Reference |

|---|---|---|

| Compound 4 (2-amino-4-chlorobenzohydrazide) | 38.75 ± 12.21 | nih.gov |

| Other Benzohydrazide Derivatives | 76.04 ± 13.51 to 221.70 ± 13.59 (IC₅₀) | nih.gov |

Target Enzyme Profiling and Selectivity Investigations

Benzohydrazide derivatives have been investigated for their inhibitory activity against a diverse range of enzymes, highlighting the versatility of this scaffold. Some of the key target enzymes include:

Urease: A number of studies have focused on the development of benzohydrazide derivatives as urease inhibitors, which has implications for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori. mdpi.comnih.govresearchgate.net

Bacterial DNA Topoisomerases (e.g., ParE): Benzohydrazide derivatives have been identified as potential inhibitors of bacterial topoisomerase IV subunit E (ParE), an essential enzyme for bacterial DNA replication, making them attractive candidates for the development of new antibacterial agents. frontiersin.org

Cyclin-Dependent Kinase 9 (CDK9): Certain benzohydrazide derivatives have shown potent inhibitory activity against CDK9, a key regulator of transcription, suggesting their potential as anticancer and anti-HIV agents. arabjchem.org

Laccase: This copper-containing enzyme is a target for controlling plant pathogens, and benzohydrazide-hydrazones have been studied as laccase inhibitors. nih.gov

Paraoxonase 1 (PON1): This enzyme is involved in the hydrolysis of various substrates, and some benzohydrazide derivatives have been shown to be moderate inhibitors. nih.gov

Enoyl-ACP Reductase (InhA): Pyrrolyl benzohydrazide Schiff bases have been investigated as potential inhibitors of the Mycobacterium tuberculosis InhA enzyme, a key target for anti-tuberculosis drugs. journalgrid.com

α-Glucosidase: Quinoline-based benzohydrazide Schiff bases have been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, indicating their potential for managing diabetes. nih.gov

Selectivity is a critical aspect of drug design. While some studies have focused on the potency of benzohydrazide derivatives against a single target, further research is needed to comprehensively profile their selectivity against a panel of related and unrelated enzymes to assess their potential for off-target effects.

Receptor Interaction Studies and Signaling Pathway Modulation

Benzohydrazide derivatives have been investigated for their interactions with various biological receptors and their ability to modulate key signaling pathways, leading to potential therapeutic effects in diverse disease areas. The core benzohydrazide structure serves as a versatile template that can be modified to achieve specific binding to target proteins.

Molecular docking studies have been instrumental in elucidating these interactions. For instance, in the development of cholinesterase inhibitors for Alzheimer's disease, 2-(benzamido) benzohydrazide derivatives were docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These studies helped visualize how different substitutions on the benzohydrazide scaffold could form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site, explaining their inhibitory activity. nih.gov

Similarly, a structure-based virtual screen identified N′-(1-phenylethylidene)-benzohydrazide derivatives as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in oncology. salariuspharma.com Docking studies revealed the binding mode of these inhibitors, guiding further optimization. The modulation of this target affects histone methylation, which in turn regulates gene expression programs that are often dysregulated in cancer. salariuspharma.com

Other research has identified benzohydrazide derivatives as inhibitors of microbial enzymes, such as urease, dihydrofolate reductase (DHFR), and enoyl-ACP reductase. researchgate.netnih.gov The inhibition of these enzymes disrupts essential metabolic and survival pathways in pathogens. For example, pyrrolyl-benzohydrazides were shown to bind to the active sites of both DHFR and enoyl ACP reductase, representing a dual-target approach to antimycobacterial therapy. nih.gov

The table below summarizes some benzohydrazide derivatives and their identified biological targets.

| Derivative Class | Biological Target(s) | Therapeutic Area |

| 2-(Benzamido) benzohydrazides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |

| N′-(1-Phenylethylidene)-benzohydrazides | Lysine-Specific Demethylase 1 (LSD1) | Oncology |

| Pyrrolyl-benzohydrazides | Dihydrofolate Reductase (DHFR), Enoyl ACP Reductase | Infectious Disease (Tuberculosis) |

| 4-(Trifluoromethyl)benzohydrazides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |

| General Benzohydrazides | Urease | Infectious Disease |

Lead Optimization Strategies for this compound-Based Compounds

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its therapeutic properties. For the benzohydrazide scaffold, various strategies have been employed to enhance potency, selectivity, and drug-like characteristics.

Hit-to-Lead Progression and Analog Design

The progression from a screening hit to a lead compound involves systematic chemical modification and biological evaluation. A notable example is the development of LSD1 inhibitors. salariuspharma.com An initial virtual screening campaign identified a novel N′-(1-phenylethylidene)-benzohydrazide series with inhibitory concentrations (IC₅₀) in the 200–400 nM range. salariuspharma.com This "hit" served as the starting point for an extensive structure-activity relationship (SAR) study. Medicinal chemists then designed and synthesized a series of analogs to explore the chemical space around the hit molecule, leading to the identification of a significantly more potent lead compound. salariuspharma.com

Similarly, research on 2-(benzamido) benzohydrazide derivatives identified initial compounds with dual inhibitory activity against AChE and BChE. These findings established them as viable lead compounds for further development and optimization as anti-Alzheimer's agents. nih.gov

Strategies for Improving Potency and Selectivity

Improving a compound's potency (the concentration required to produce an effect) and its selectivity (its ability to act on a specific target without affecting others) are primary goals of lead optimization.

In the case of the benzohydrazide-based LSD1 inhibitors, hit-to-lead optimization successfully improved potency by an order of magnitude, resulting in a lead compound with a dissociation constant (Kᵢ) of 31 nM. salariuspharma.com Furthermore, this lead compound demonstrated high specificity for LSD1, showing minimal to no activity against the related monoamine oxidase (MAO-A and MAO-B) enzymes. salariuspharma.com This selectivity is crucial for minimizing potential off-target side effects.

The following table illustrates the hit-to-lead progression for an exemplary benzohydrazide derivative targeting LSD1.

| Compound | Description | LSD1 IC₅₀ | MAO-A IC₅₀ | MAO-B IC₅₀ |

| Hit Compound 1 | Initial Screening Hit | ~200-400 nM | > 300 µM | 1.3 µM |

| Lead Compound 12 | Optimized Analog | 31 nM (Kᵢ) | Not Reported | Not Reported |

Data sourced from studies on N′-(1-phenylethylidene)-benzohydrazides. salariuspharma.com

Studies on cholinesterase inhibitors also highlight strategies for selectivity. Some synthesized 2-(benzamido) benzohydrazide derivatives showed dual inhibition of both AChE and BChE, while others exhibited selective inhibition of only one enzyme, demonstrating that modifications to the scaffold can fine-tune the selectivity profile. nih.gov

Computational and AI-Aided Approaches in Lead Optimization

Computational tools are indispensable in modern lead optimization. ambeed.com For benzohydrazide derivatives, molecular docking has been a key technique. It allows researchers to predict how different analogs will bind to the target protein's active site, providing a rational basis for designing new compounds with improved affinity. nih.govsalariuspharma.comresearchgate.net This in silico approach accelerates the design-synthesize-test cycle by prioritizing compounds that are most likely to succeed. ambeed.com

Beyond docking, Density Functional Theory (DFT) calculations have been used to validate experimental findings for 2-(benzamido) benzohydrazide derivatives, providing deeper insight into their electronic properties and reactivity. nih.gov While the direct application of advanced AI and machine learning for lead optimization of this compound itself is not documented, these techniques are increasingly used in drug discovery to predict compound properties, generate novel molecular structures, and streamline the optimization process. google.com

Exploration of Biological Targets and Mechanisms of Action

The versatility of the benzohydrazide scaffold allows it to target a wide array of biological molecules, leading to different mechanisms of action.

Studies on Cellular Signaling Pathways

The ultimate therapeutic effect of a drug is determined by how it modulates cellular signaling pathways.

Epigenetic Regulation: Benzohydrazide-based LSD1 inhibitors function by altering the epigenetic landscape of cancer cells. salariuspharma.com LSD1 is a histone demethylase that removes methyl groups from histone H3 (specifically at lysines 4 and 9). Its inhibition leads to changes in gene expression, ultimately suppressing cancer cell proliferation and survival. salariuspharma.com

Cholinergic Signaling: Derivatives targeting AChE and BChE act on the cholinergic system. nih.govmdpi.com By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. This is a key mechanism for treating the cognitive symptoms of Alzheimer's disease.

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is often hyperactivated in cancer. nih.govnih.gov While direct modulation by this compound has not been reported, many small molecule inhibitors target components of this pathway, such as Akt, PI3K, and mTOR. nih.gov The benzohydrazide scaffold could potentially be adapted to create inhibitors that target kinases within this crucial cancer-related pathway.

Bacterial Metabolic Pathways: In the context of infectious diseases, benzohydrazide derivatives have been shown to inhibit enzymes essential for pathogen survival. For example, the inhibition of DHFR disrupts the folic acid synthesis pathway, which is necessary for bacteria to produce nucleotides and certain amino acids. nih.gov

Investigations into Molecular Target Engagement

Comprehensive searches of scientific literature and biomedical databases reveal a notable absence of specific research focused on the molecular target engagement of this compound. To date, there are no published studies that definitively identify or investigate the direct molecular targets of this particular compound.

However, the broader class of benzohydrazide derivatives has been the subject of numerous investigations, revealing a diverse range of biological activities and potential molecular targets. This research provides a valuable framework for hypothesizing the potential mechanisms of action for this compound and for guiding future research endeavors.

Studies on various substituted benzohydrazides have indicated their potential to interact with and inhibit several key enzymes and proteins involved in a variety of disease processes. These findings, while not specific to the 3-propoxy derivative, highlight the therapeutic potential of the benzohydrazide scaffold.

Potential Molecular Targets of Benzohydrazide Derivatives

The following table summarizes some of the molecular targets that have been identified for various benzohydrazide derivatives in preclinical research. It is important to note that these are not confirmed targets for this compound but represent plausible areas for future investigation.

| Target Class | Specific Target | Potential Therapeutic Area |

| Enzymes | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) nih.gov | Alzheimer's Disease |

| Carbonic Anhydrases (hCA-I and hCA-II) | Glaucoma, Hypertension | |

| Epidermal Growth Factor Receptor (EGFR) Kinase mdpi.com | Cancer | |

| Microtubule Affinity Regulating Kinase 4 (MARK4) rsc.org | Cancer, Neurodegenerative Diseases | |

| Bacterial DNA Topoisomerase (ParE) frontiersin.org | Bacterial Infections | |

| Urease acgpubs.org | Ulcers (H. pylori infection) | |

| Sirtuin 1 (SIRT1) rsc.org | Various age-related diseases | |

| Thiopurine Methyltransferase (TPMT) rsc.org | Inflammatory Bowel Disease, Leukemia | |

| Tyrosinase rsc.org | Hyperpigmentation disorders | |

| Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase nih.gov | Bacterial Infections | |

| Other Proteins | Tubulin mdpi.com | Cancer |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) mdpi.com | Cancer | |

| B-cell lymphoma 2 (Bcl-2)/Bcl-xL mdpi.com | Cancer | |

| CD44 mdpi.com | Cancer | |

| Polo-Like Kinase 1 (PLK1) mdpi.com | Cancer |

Detailed Research Findings for Benzohydrazide Derivatives

Research into various benzohydrazide derivatives has provided insights into their mechanisms of action at a molecular level.

Enzyme Inhibition: Several studies have demonstrated that benzohydrazide derivatives can act as potent inhibitors of various enzymes. For instance, certain derivatives have shown significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the progression of Alzheimer's disease. nih.gov Molecular docking studies accompanying these findings suggest that the benzohydrazide scaffold can fit into the active sites of these enzymes, forming key interactions that block substrate access. Similarly, derivatives have been identified as inhibitors of carbonic anhydrases and urease. acgpubs.org

Anticancer Mechanisms: The anticancer potential of benzohydrazide derivatives has been attributed to their interaction with multiple targets within cancer cells. mdpi.com Some derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and proliferation. mdpi.commdpi.com Others are reported to interfere with the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis. mdpi.com The ability of certain benzohydrazides to inhibit proteins involved in apoptosis regulation, such as Bcl-2, has also been noted. mdpi.com A study on N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides found that a specific derivative induced apoptosis in cancer cell lines, as confirmed by cell cycle analysis and mitochondrial membrane potential assays. rsc.org

Antibacterial Mechanisms: As potential antibacterial agents, benzohydrazide derivatives have been found to target essential bacterial enzymes. For example, some have shown inhibitory activity against bacterial DNA topoisomerase (ParE), an enzyme critical for DNA replication. frontiersin.org Others have been investigated as inhibitors of dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are involved in essential metabolic pathways in bacteria. nih.gov

Future Directions and Emerging Research Avenues for 3 Propoxybenzohydrazide Based Compounds

Novel Synthetic Methodologies and Scaffold Diversification

The future of 3-propoxybenzohydrazide chemistry lies in the development of more efficient, sustainable, and diverse synthetic pathways. While classical synthetic methods are foundational, emerging research will likely focus on greener and more atom-economical approaches. Methodologies such as flow chemistry, microwave-assisted synthesis, and the use of environmentally benign solvents can accelerate the production of derivatives while minimizing waste.

A key area of future development is scaffold diversification, which involves systematically modifying the core this compound structure to explore a wider chemical space. pharm.ai This strategy aims to generate libraries of analogues with potentially improved potency, selectivity, and pharmacokinetic properties. Diversification can be achieved through several avenues:

Modification of the Hydrazide Moiety: Replacing the hydrazide with bioisosteric groups, such as 1,3,4-oxadiazoles or 1,3,4-thiadiazoles, can alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability. nih.gov The 1,3,4-thiadiazole (B1197879) ring, for instance, is considered a versatile pharmacophore due to its mesoionic character and its ability to act as a bioisostere of pyrimidine, potentially interfering with nucleic acid replication processes. nih.gov

Substitution on the Benzene (B151609) Ring: Introducing a variety of substituents (e.g., halogens, alkyl, nitro, or amino groups) at different positions on the phenyl ring can fine-tune the molecule's lipophilicity and interaction with target proteins.

Alteration of the Propoxy Chain: The n-propoxy group can be replaced with other alkyl or alkoxy chains of varying lengths, branching, or with the inclusion of cyclic fragments to probe the steric and hydrophobic requirements of the target's binding pocket.

These diversification strategies, particularly when combined with high-throughput synthesis and screening, will be instrumental in identifying next-generation compounds derived from the this compound template.

Integration of Advanced Computational Techniques in Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling a more rational and efficient discovery process. emanresearch.org The integration of advanced computational methods will be pivotal in guiding the development of this compound-based compounds. These techniques are broadly categorized as structure-based and ligand-based approaches. nih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods can be employed. emanresearch.org Molecular docking, a primary SBDD tool, can predict how different this compound derivatives bind to a target's active site, allowing researchers to prioritize the synthesis of compounds with the most favorable interactions. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods use information from a set of molecules known to be active. emanresearch.orgnih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping can identify the key chemical features required for biological activity. scielo.org.mx This information can then be used to design new this compound derivatives with enhanced potency.

Virtual screening is a powerful computational technique that allows for the rapid in silico evaluation of large libraries of virtual compounds, helping to identify promising candidates for further investigation. nih.govscielo.org.mx Furthermore, computational tools are increasingly used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process. emanresearch.orgmdpi.com

| Computational Technique | Application for this compound Development |

| Molecular Docking | Predict binding modes and affinities of derivatives to specific protein targets. nih.gov |

| QSAR | Establish a mathematical relationship between chemical structure and biological activity to guide optimization. nih.gov |

| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for activity to design novel scaffolds. scielo.org.mx |

| Virtual Screening | Computationally screen large virtual libraries of this compound analogues to prioritize hits. nih.govnih.gov |

| ADMET Prediction | In silico assessment of drug-like properties to reduce late-stage attrition of candidates. emanresearch.org |

Exploration of New Biological Targets and Therapeutic Modalities

A significant future direction is the systematic exploration of new biological targets for this compound and its derivatives. The initial discovery of a compound's activity against one target does not preclude its potential to interact with others. Computational target prediction has emerged as a powerful strategy to identify these previously unknown interactions. mdpi.com By using in silico workflows that screen a compound against vast databases of protein structures and pharmacophore models, researchers can generate hypotheses about new biological activities. mdpi.complos.org This approach can repurpose existing compounds for new diseases and uncover novel mechanisms of action.

For instance, a library of this compound analogues could be computationally screened against targets involved in neurodegenerative diseases, cancer, or infectious diseases like malaria. mmv.org Promising hits from these virtual screens would then be validated through in vitro biological assays. This unbiased, discovery-oriented approach expands the therapeutic potential beyond the initial scope of investigation and can reveal unexpected polypharmacology (the ability of a compound to bind to multiple targets).

Development of Multi-Target-Directed Ligands Based on this compound

Complex and multifactorial diseases, such as Alzheimer's disease and many cancers, often involve the dysregulation of multiple biological pathways. nih.gov The traditional "one molecule, one target" paradigm is often insufficient for treating such conditions. osi.lv This has led to a shift towards the development of Multi-Target-Directed Ligands (MTDLs)—single chemical entities designed to modulate multiple targets simultaneously. nih.govmdpi.com

The this compound scaffold could serve as an excellent starting point or fragment for the design of MTDLs. The strategy involves merging or linking the this compound core with other pharmacophores known to be active against different, but pathologically related, targets. nih.gov For example, in the context of Alzheimer's disease, the scaffold could be combined with a moiety that inhibits acetylcholinesterase while the core structure targets beta-amyloid aggregation or monoamine oxidase B. mdpi.comdergipark.org.tr The resulting MTDL could offer superior therapeutic efficacy and a reduced risk of drug-drug interactions compared to combination therapies. nih.gov

Application in Chemical Biology Tools and Probes

Beyond their direct therapeutic potential, this compound-based compounds can be developed into valuable chemical probes to investigate biological systems. mskcc.orgyoutube.com A chemical probe is a small molecule designed to selectively engage a specific protein target, allowing for the controlled modulation of that target's function in cells or even whole organisms. mskcc.orgrsc.org

To function as a probe, the core this compound molecule would be chemically modified by attaching specific functional groups or tags:

Fluorescent Dyes: Attaching a fluorophore would allow for the visualization of the compound's localization within cells using microscopy, providing insights into its distribution and target engagement. nih.gov

Biotin Tags: A biotinylated version of the compound could be used in affinity purification-mass spectrometry experiments to pull down its protein binding partners from cell lysates, thus definitively identifying its biological target(s). mskcc.orgnih.gov

Photoreactive Groups: Incorporating a photoreactive group, such as a diazirine, creates a photoaffinity label. nih.gov Upon exposure to UV light, this group forms a covalent bond with the target protein, enabling permanent labeling and easier identification. nih.govnih.gov

These chemical biology tools are essential for validating drug targets, elucidating mechanisms of action, and exploring the complex signaling pathways in which the target protein is involved. youtube.comnih.gov

| Probe Modification | Purpose | Example Application |

| Fluorescent Label | Visualize compound localization in cells | Confocal microscopy to see if the compound enters the nucleus or mitochondria. nih.gov |

| Biotinylation | Identify and isolate binding partners | Pulldown experiments followed by mass spectrometry to identify the target protein. mskcc.org |

| Photoaffinity Label | Covalently link the compound to its target | Irradiate cells treated with the probe to permanently label the target for identification. nih.gov |

常见问题

Q. What are the critical steps and analytical techniques for synthesizing 3-Propoxybenzohydrazide?

The synthesis typically involves sequential substitution and hydrazide formation. Key steps include:

- Propoxylation : Introducing the propoxy group via nucleophilic substitution under controlled pH (8–10) and temperature (60–80°C).

- Hydrazide formation : Reacting the intermediate with hydrazine hydrate, requiring anhydrous conditions to avoid hydrolysis. Analytical validation employs TLC for reaction monitoring, NMR (¹H/¹³C) for structural confirmation, and MS for molecular weight verification. Crystallographic data (e.g., X-ray diffraction) may resolve ambiguities in stereochemistry .

Q. How can researchers monitor reaction progress and confirm the final product’s purity?

- Thin-Layer Chromatography (TLC) : Track intermediates using silica gel plates and UV visualization.

- NMR Spectroscopy : Compare peak integration ratios (e.g., propoxy –OCH2– at δ 3.4–3.8 ppm, hydrazide –NH– at δ 6.5–7.0 ppm).

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ for this compound at m/z 209). Purity is quantified via HPLC with UV detection (λ = 254 nm) and >95% threshold .

Q. What are the common reagents and conditions for derivatizing this compound?

- Oxidation : Use KMnO₄ in acidic media to convert hydrazide to carboxylic acid derivatives.

- Reduction : NaBH₄ or LiAlH₄ under inert atmospheres to yield amine analogs.

- Substitution : Halogenation (e.g., Cl₂/FeCl₃) at the benzene ring’s meta position. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (25–50°C) to prevent side reactions .

Advanced Research Questions

Q. How can low yields in hydrazide formation be addressed during synthesis?

Low yields often stem from competing hydrolysis or incomplete hydrazine coupling. Mitigation strategies include:

- Stoichiometric control : Use 1.2–1.5 equivalents of hydrazine hydrate to drive the reaction.

- Moisture exclusion : Employ molecular sieves or anhydrous solvents (e.g., dry ethanol).

- Catalytic additives : Introduce pyridine (5 mol%) to neutralize HCl byproducts. Post-reaction, isolate the product via vacuum filtration and recrystallize from ethanol/water .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

Contradictions may arise from impurities or tautomerism. Follow this protocol:

- Repurification : Re-crystallize or perform column chromatography (silica gel, hexane/ethyl acetate gradient).

- Dual solvent NMR : Compare spectra in DMSO-d₆ and CDCl₃ to identify solvent-induced shifts.

- High-Resolution MS (HRMS) : Confirm exact mass (<5 ppm error). Cross-validate with computational tools (e.g., ACD/Labs NMR predictor) .

Q. What methodologies are suitable for evaluating this compound’s bioactivity?

- Enzyme inhibition assays : Test against target enzymes (e.g., MAO-B) using fluorometric substrates.

- Molecular docking : Compare binding affinities (ΔG) with AutoDock Vina, using crystal structures from the PDB.

- ADMET profiling : Assess solubility (LogP via shake-flask method) and metabolic stability (microsomal incubation). Correlate in vitro IC₅₀ values with in vivo efficacy in rodent models .

Q. How can synthetic byproducts be minimized during propoxylation?

Competing ether cleavage or over-alkylation can be reduced by:

- Controlled reaction time : Monitor via TLC and quench at 85% conversion.

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity.

- Microwave-assisted synthesis : Shorten reaction duration (10–15 min at 100°C) to suppress degradation .

Methodological Resources

Q. What protocols are recommended for X-ray crystallographic analysis of this compound?

- Crystal growth : Use slow evaporation from a 1:1 ethanol/water mixture at 4°C.

- Data collection : Perform at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : Apply SHELXL-97 with anisotropic displacement parameters. Compare bond lengths (e.g., C–N = 1.35–1.40 Å) and angles with DFT-optimized models .

Q. How to reconcile discrepancies between computational and experimental LogP values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。